molecular formula C17H14Cl2O3 B2996609 Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate CAS No. 344280-28-0

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B2996609
CAS No.: 344280-28-0
M. Wt: 337.2
InChI Key: DFDYMDVBOAHPOF-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is a chlorinated aromatic ester with a 4-oxobutanoate backbone. Its structure features a methyl ester group, a 3-chlorophenyl substituent at position 2, and a para-chlorophenyl group at position 4 of the oxobutanoate chain. This compound is of interest in pharmaceutical and agrochemical research due to the bioactivity often associated with chlorinated aromatic systems.

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-22-17(21)15(12-3-2-4-14(19)9-12)10-16(20)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDYMDVBOAHPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate (CAS: 478260-87-6): The 4-chlorophenyl (para-Cl) and 3-fluorophenyl (meta-F) substituents create distinct electronic environments. This may affect solubility in polar solvents or binding affinity in biological targets . Key Difference: Fluorine’s smaller atomic radius and stronger electronegativity could reduce steric hindrance but increase metabolic stability compared to bulkier substituents.
  • Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS: 344281-20-5): The 3-methylphenyl (meta-CH₃) group introduces electron-donating effects, contrasting with chlorine’s electron-withdrawing nature. This may enhance electron density at the oxobutanoate carbonyl, influencing reactivity in nucleophilic acyl substitutions .

Functional Group Variations

  • 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic Acid (CAS: 39496-87-2): Replacement of the methyl ester with a carboxylic acid group significantly alters physicochemical properties. The acid form has higher aqueous solubility but lower bioavailability due to ionization at physiological pH. Key Difference: Acidic functional groups are prone to salt formation, which can enhance stability in formulations but require careful handling during synthesis .
  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate: The hydrazono group (–NH–N=) introduces conjugation and hydrogen-bonding capacity, which may enhance crystallinity and thermal stability. Such derivatives are explored for cytotoxic activity, as seen in related oxobutanoates . Key Difference: Hydrazono derivatives often exhibit tautomerism, complicating spectral analysis and purification compared to the target compound’s ester structure .

Structural and Analytical Considerations

  • Crystallography and Hydrogen Bonding: Tools like SHELX () and Multiwfn () enable precise determination of molecular conformations. The para-chlorophenyl group in the target compound may promote specific hydrogen-bonding motifs, influencing crystal packing and melting points .
  • Impurity Profiles: Impurities such as (4-Chlorophenyl)(4-hydroxyphenyl)methanone () highlight the importance of regioselective synthesis to avoid hydroxylation or ketone byproducts during oxidation steps .

Data Table: Comparative Overview of Key Compounds

Compound Name CAS Number Substituents (Positions) Functional Group Key Properties/Applications
Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate Not Provided 3-Cl (Ph), 4-Cl (Ph) Methyl Ester Agrochemical intermediate, high lipophilicity
Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate 478260-87-6 4-Cl (Ph), 3-F (Ph) Methyl Ester Enhanced metabolic stability, drug discovery
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid 39496-87-2 3-Cl, 4-OCH₃ (Ph) Carboxylic Acid High solubility, pharmaceutical intermediate
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate Not Provided 4-Cl (Ph), Hydrazono group Ethyl Ester Cytotoxic activity, tautomerism challenges

Biological Activity

Methyl 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate (CAS No. 344280-28-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two chlorophenyl groups and a butanoate ester moiety. The presence of chlorine atoms in the phenyl rings can significantly influence the compound's reactivity and biological interactions.

Property Details
Molecular Formula C17H14Cl2O3
Molecular Weight 337.2 g/mol
CAS Number 344280-28-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorinated phenyl groups may enhance binding affinity to specific proteins, leading to modulation of biochemical pathways.

Antitumor Activity

Recent studies have investigated the antitumor properties of this compound against various cancer cell lines. For instance, in a study evaluating cytotoxicity against the HEPG2 liver carcinoma cell line, this compound exhibited significant activity with an IC50 value indicating effective inhibition of cell viability.

Compound IC50 (µM)
This compound8.08
Doxorubicin (control)0.5

The data suggests that structural modifications, such as the addition of electron-donating groups, can enhance cytotoxicity, while electron-withdrawing groups may reduce it.

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has been explored for anti-inflammatory properties. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a systematic evaluation, this compound was tested against multiple cancer cell lines, revealing a dose-dependent reduction in cell viability.
  • Structure-Activity Relationship (SAR) : A SAR analysis highlighted that compounds with electron-donating substituents exhibited enhanced potency compared to those with electron-withdrawing groups. This finding underscores the importance of molecular structure in determining biological activity.

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